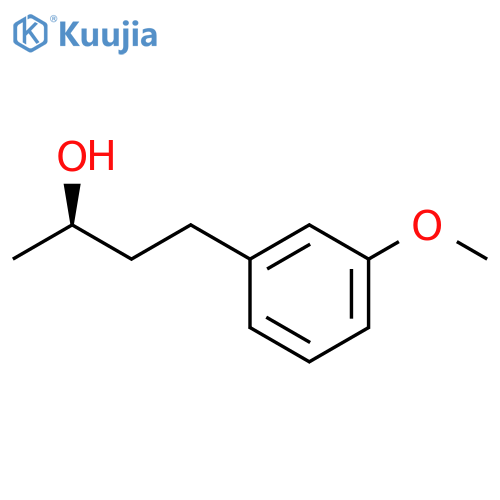Cas no 2227676-19-7 ((2R)-4-(3-methoxyphenyl)butan-2-ol)

(2R)-4-(3-methoxyphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(3-methoxyphenyl)butan-2-ol
- 2227676-19-7
- EN300-1809928
-
- インチ: 1S/C11H16O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9,12H,6-7H2,1-2H3/t9-/m1/s1
- InChIKey: FYWOPVXBBQYAEG-SECBINFHSA-N
- ほほえんだ: O[C@H](C)CCC1C=CC=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 180.115029749g/mol
- どういたいしつりょう: 180.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5Ų
(2R)-4-(3-methoxyphenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809928-0.5g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-0.05g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-5.0g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1809928-5g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-1.0g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1809928-0.1g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-0.25g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-2.5g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-10g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1809928-10.0g |
(2R)-4-(3-methoxyphenyl)butan-2-ol |
2227676-19-7 | 10g |
$6635.0 | 2023-06-02 |
(2R)-4-(3-methoxyphenyl)butan-2-ol 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
(2R)-4-(3-methoxyphenyl)butan-2-olに関する追加情報
Comprehensive Overview of (2R)-4-(3-methoxyphenyl)butan-2-ol (CAS No. 2227676-19-7)
(2R)-4-(3-methoxyphenyl)butan-2-ol (CAS No. 2227676-19-7) is a chiral compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, which include a methoxy-substituted phenyl group and a chiral center at the C-2 position of the butanol chain. These properties make it an attractive candidate for various synthetic and biological studies.
The synthesis of (2R)-4-(3-methoxyphenyl)butan-2-ol has been extensively explored in the literature. One of the most common methods involves the asymmetric reduction of 4-(3-methoxyphenyl)butan-2-one using a chiral catalyst, such as a rhodium complex with a chiral ligand. This approach not only ensures high enantiomeric purity but also provides good yields, making it suitable for large-scale production. Recent advancements in catalytic asymmetric synthesis have further optimized this process, reducing reaction times and improving overall efficiency.
In terms of its physical and chemical properties, (2R)-4-(3-methoxyphenyl)butan-2-ol is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions, although it is sensitive to strong acids and bases, which can lead to decomposition or isomerization.
The biological activity of (2R)-4-(3-methoxyphenyl)butan-2-ol has been the subject of numerous studies. Research has shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. Additionally, preliminary animal studies have indicated that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
The mechanism of action of (2R)-4-(3-methoxyphenyl)butan-2-ol is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, the compound can reduce the expression of inflammatory genes and thereby mitigate inflammatory responses.
Another area of interest is the potential use of (2R)-4-(3-methoxyphenyl)butan-2-ol as a chiral building block in organic synthesis. Its unique structure makes it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For example, it can be used to synthesize novel derivatives with enhanced pharmacological properties or to create libraries of compounds for high-throughput screening in drug discovery programs.
The safety profile of (2R)-4-(3-methoxyphenyl)butan-2-ol has also been evaluated in several studies. Toxicity assessments have shown that it has low acute toxicity when administered orally or intraperitoneally to rodents. However, chronic exposure may pose some risks, particularly at high doses or prolonged exposure times. Therefore, appropriate safety measures should be taken when handling this compound in both research and industrial settings.
In conclusion, (2R)-4-(3-methoxyphenyl)butan-2-ol (CAS No. 2227676-19-7) is a versatile and promising compound with significant potential in various fields, including pharmaceuticals, organic synthesis, and materials science. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern chemistry and biology.
2227676-19-7 ((2R)-4-(3-methoxyphenyl)butan-2-ol) 関連製品
- 15074-54-1(2-Chlorophenyl dichlorophosphate)
- 2549006-68-8(N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 2168411-96-7(1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid)
- 38954-41-5(1-Phenyl-2-acetamidocyclopropane)
- 2138507-17-0(4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)
- 2028993-27-1(2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)
- 2172149-48-1(4-(3,5-difluorophenyl)oxolan-2-one)
- 1807117-33-4(Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate)
- 1261792-08-8(3-Cyano-5-methoxymandelic acid)
- 1213645-12-5((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol)




